Alizarin Yellow A

描述

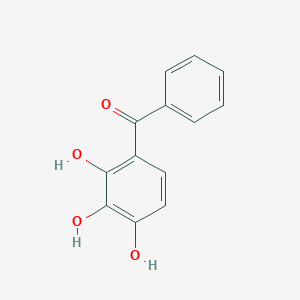

Structure

2D Structure

3D Structure

属性

IUPAC Name |

phenyl-(2,3,4-trihydroxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-10-7-6-9(12(16)13(10)17)11(15)8-4-2-1-3-5-8/h1-7,14,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQNYBBTZSBWKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037728 |

Source

|

| Record name | 2,3,4-Trihydroxbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1143-72-2 |

Source

|

| Record name | 2,3,4-Trihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizarin Yellow A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alizarin yellow A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trihydroxbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALIZARIN YELLOW A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FBX2Q800V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alizarin Yellow A chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Yellow A, systematically known as 2,3,4-Trihydroxybenzophenone, is a polyhydroxybenzophenone derivative. Its chemical structure, featuring a benzoyl group attached to a pyrogallol ring, underpins its significance in various scientific domains. This compound is recognized for its role as a UV filter and has garnered attention for its biological activities, including functioning as a tyrosinase and quorum sensing inhibitor. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key experimental protocols related to this compound, serving as a vital resource for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a benzophenone core with three hydroxyl groups substituted on one of the phenyl rings at the 2, 3, and 4 positions.

-

Chemical Formula : C₁₃H₁₀O₄

-

IUPAC Name : phenyl-(2,3,4-trihydroxyphenyl)methanone[1]

-

CAS Number : 1143-72-2

-

Synonyms : 2,3,4-Trihydroxybenzophenone, Gallobenzophenone[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in various experimental settings.

| Property | Value | Reference |

| Molecular Weight | 230.22 g/mol | [1] |

| Appearance | Yellow powder | |

| Melting Point | 139-141 °C | |

| Boiling Point (Predicted) | 439.7 ± 45.0 °C | |

| Solubility | Soluble in ethanol (2%) | |

| Water Solubility (Predicted) | 13.22 g/L | |

| pKa (Predicted) | 7.51 ± 0.40 |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| UV-Vis | Exhibits characteristic absorbance peaks in the UV region, relevant for its application as a UV filter. |

| Infrared (IR) | The IR spectrum shows characteristic peaks for the hydroxyl (-OH) and carbonyl (C=O) functional groups. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra are used to confirm the chemical structure by showing the specific chemical shifts and coupling constants of the protons and carbon atoms in the molecule. |

Experimental Protocols

This section details key experimental procedures involving this compound.

Synthesis of this compound (2,3,4-Trihydroxybenzophenone)

A reported method for the synthesis of 2,3,4-Trihydroxybenzophenone involves the reaction of pyrogallol with benzotrichloride (PhCCl₃) in the presence of a catalyst.

Materials:

-

Pyrogallol

-

Benzotrichloride (PhCCl₃)

-

Catalyst (e.g., ZnCl₂, AlCl₃, or SOCl₂)

-

Aromatic hydrocarbon (e.g., Toluene)

-

Water

Procedure:

-

In a reaction vessel, dissolve pyrogallol in a binary solvent system composed of an aromatic hydrocarbon and water.

-

Add the catalyst (ZnCl₂, AlCl₃, or SOCl₂) to the mixture.

-

Slowly add benzotrichloride to the reaction mixture while stirring.

-

Maintain the reaction at a controlled temperature and time to optimize the yield. A study suggests that yields of 80-87% can be achieved.

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as recrystallization.

Purification of Benzophenones

A general method for the purification of dihydroxybenzophenones, which can be adapted for this compound, involves treatment with sodium hydrosulfite and activated carbon.

Materials:

-

Crude this compound

-

Aqueous sodium carbonate solution (e.g., 5%)

-

Sodium hydrosulfite

-

Activated carbon

-

Acetone

Procedure:

-

Dissolve the crude this compound in an aqueous sodium carbonate solution.

-

Add sodium hydrosulfite to the solution and heat the mixture (e.g., to 95°C).

-

Add activated carbon to the hot mixture for decolorization and filter the solution while hot.

-

Cool the filtrate to allow the purified product to precipitate.

-

Collect the precipitate by filtration, wash with water, and dry.

-

For further purification, the product can be dissolved in a minimal amount of a solvent like acetone, treated with activated carbon, filtered, and then precipitated by adding water.

Quantification in Water Samples via Dispersive Liquid-Liquid Microextraction (DLLME) and GC-MS

This protocol outlines a general procedure for the analysis of benzophenones in water, which can be optimized for this compound.

Materials:

-

Water sample

-

Disperser solvent (e.g., Acetone)

-

Extraction solvent (e.g., Chloroform)

-

Sodium chloride (NaCl)

-

GC-MS system

Procedure:

-

Take a 5 mL aliquot of the water sample and adjust the pH to 4. Add NaCl to a concentration of 10%.

-

Prepare a mixture of the disperser solvent (1000 µL of acetone) and the extraction solvent (60 µL of chloroform).

-

Rapidly inject this mixture into the water sample. A cloudy solution will form.

-

Centrifuge the sample to separate the phases. The extraction solvent containing the analyte will sediment at the bottom.

-

Collect the sedimented phase and inject it into the GC-MS for analysis.

Tyrosinase Inhibition Assay

This compound has been identified as a tyrosinase inhibitor. The following is a general colorimetric microplate assay protocol to evaluate this activity.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

This compound (Test Compound)

-

Kojic Acid (Positive Control)

-

Sodium Phosphate Buffer (0.1 M, pH 6.8)

-

96-well microplate and plate reader

Procedure:

-

Prepare solutions of the tyrosinase enzyme, L-DOPA, this compound (at various concentrations), and the positive control (Kojic Acid) in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the tyrosinase solution, and the test compound or positive control to the respective wells.

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance of the formed dopachrome at approximately 475 nm at regular intervals.

-

The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the uninhibited control.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an inhibitor of tyrosinase and quorum sensing.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. By inhibiting this enzyme, this compound can reduce melanin production, making it a compound of interest for applications in dermatology and cosmetics as a skin-lightening agent.

Caption: Tyrosinase inhibition pathway by this compound.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. This compound can interfere with this signaling pathway, thereby reducing bacterial pathogenicity. This makes it a potential candidate for the development of novel anti-infective agents that do not directly kill the bacteria but rather disarm them.

Caption: General mechanism of quorum sensing inhibition.

Experimental Workflows

Synthesis and Purification Workflow

The overall process for obtaining pure this compound involves synthesis followed by a purification step.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound (2,3,4-Trihydroxybenzophenone) is a compound with significant potential in various scientific and industrial applications. Its well-defined chemical structure and properties, coupled with its biological activities as a tyrosinase and quorum sensing inhibitor, make it a subject of ongoing research. This technical guide provides a solid foundation of its characteristics and relevant experimental protocols to aid researchers and professionals in their work with this versatile molecule. Further research into its mechanisms of action and potential applications will continue to expand its utility in drug development and other fields.

References

In-Depth Technical Guide to Alizarin Yellow A (2,3,4-Trihydroxybenzophenone)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Alizarin Yellow A, scientifically known as 2,3,4-Trihydroxybenzophenone, is a polyhydroxybenzophenone that serves as a valuable molecule in various research and development fields. Its chemical structure and properties make it a subject of interest for its potential biological activities.

| Identifier | Value | Reference |

| CAS Number | 1143-72-2 | [1] |

| Molecular Weight | 230.22 g/mol | [1] |

| Molecular Formula | C₁₃H₁₀O₄ | [1] |

| IUPAC Name | phenyl-(2,3,4-trihydroxyphenyl)methanone | [1] |

| Synonyms | This compound, Gallobenzophenone, 2,3,4-Trihydroxybenzophenone | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below, offering a snapshot of its characteristics relevant to experimental design.

| Property | Value | Reference |

| Melting Point | 139-141 °C | |

| Solubility | Soluble in ethanol | |

| Appearance | Yellow powder |

Biological Activity and Applications

This compound (2,3,4-Trihydroxybenzophenone) has demonstrated a range of biological activities that are of significant interest to the scientific community, particularly in the realms of drug discovery and development.

Antioxidant and Neuroprotective Effects: 2,3,4-Trihydroxybenzophenone has been shown to possess antioxidant and anti-neuroinflammatory properties. Studies have indicated its potential in promoting neurite outgrowth and offering protective effects in models of ischemic stroke.[2] The compound's antioxidant activity has been evaluated using assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) scavenging assays.[2] In animal models of transient middle cerebral artery occlusion, it has been observed to reduce infarct volume and suppress microglial activation, suggesting its potential as a neuroprotective agent.[2]

Anti-inflammatory Activity: The anti-inflammatory effects of 2,3,4-Trihydroxybenzophenone have been investigated in lipopolysaccharide (LPS)-activated BV2 microglial cells.[2] This suggests a potential mechanism of action involving the modulation of inflammatory pathways in the central nervous system. The inhibition of microglial activation is a key target in the development of therapies for neuroinflammatory diseases.[2]

Enzyme Inhibition: this compound is also recognized as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for applications in cosmetics as skin-whitening agents and in the treatment of hyperpigmentation disorders.[3][4]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trihydroxybenzophenone

This protocol describes a general method for the catalytic synthesis of 2,3,4-Trihydroxybenzophenone from commercially available starting materials.[5]

Materials:

-

Pyrogallol

-

Benzotrichloride (PhCCl₃)

-

Catalyst (e.g., ZnCl₂, AlCl₃, or SOCl₂)

-

Aromatic hydrocarbon solvent (e.g., Toluene)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a reaction vessel, dissolve pyrogallol in a binary solvent system composed of an aromatic hydrocarbon and water.

-

Add the catalyst (e.g., ZnCl₂, AlCl₃, or SOCl₂) to the mixture.

-

Slowly add benzotrichloride to the reaction mixture while stirring.

-

Heat the reaction mixture to the desired temperature and maintain for a specified time to allow the reaction to proceed. The optimal temperature and time may vary depending on the chosen catalyst and solvent.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

-

Extract the product into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2,3,4-Trihydroxybenzophenone by a suitable method, such as recrystallization or column chromatography, to achieve high purity. Yields of 80-87% have been reported for this method.[5]

Protocol 2: HPLC Method for Analysis of Benzophenone Derivatives

The following is a general HPLC method that can be adapted for the analysis of 2,3,4-Trihydroxybenzophenone and other benzophenone derivatives in various matrices.[6][7]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150-250 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Mobile Phase A: Water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) for better peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.

-

A gradient elution is typically used to separate compounds with different polarities. The specific gradient program will need to be optimized based on the exact benzophenone derivatives being analyzed.

General Procedure:

-

Sample Preparation: Dissolve the sample containing 2,3,4-Trihydroxybenzophenone in a suitable solvent, such as methanol or the initial mobile phase composition. For biological samples like urine, a pre-treatment step involving enzymatic deconjugation followed by solid-phase extraction (SPE) may be necessary to remove interferences and concentrate the analytes.[7]

-

Injection: Inject a specific volume of the prepared sample onto the HPLC column.

-

Separation: Run the gradient program to separate the components of the sample.

-

Detection: Monitor the elution of the compounds using a UV detector set at a wavelength where 2,3,4-Trihydroxybenzophenone exhibits strong absorbance (e.g., around 287 nm for many benzophenones).[7]

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 2,3,4-Trihydroxybenzophenone in the sample.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of 2,3,4-Trihydroxybenzophenone.

Caption: A logical workflow for the synthesis and purification of 2,3,4-Trihydroxybenzophenone.

Proposed Anti-Inflammatory Signaling Pathway

Based on its observed anti-inflammatory effects, particularly the suppression of microglial activation, a plausible mechanism of action for 2,3,4-Trihydroxybenzophenone involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

Caption: Proposed mechanism of 2,3,4-Trihydroxybenzophenone in inhibiting the NF-κB signaling pathway.

References

- 1. This compound | C13H10O4 | CID 70837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish in vivo Assay and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Alizarin Yellow A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and purification of Alizarin Yellow A (also known as Mordant Yellow 1 or 5-[(p-Nitrophenyl)azo]salicylic acid). This compound is a significant azo dye utilized primarily as a pH indicator, transitioning from yellow at pH 10.1 to red at pH 12.0.[1][2] The synthesis is a classic example of a diazo coupling reaction, a fundamental process in organic chemistry for creating azo compounds.[1][3]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step electrophilic aromatic substitution reaction.[3][4] The overall process involves the diazotization of an aromatic amine, p-nitroaniline, followed by the azo coupling of the resulting diazonium salt with salicylic acid.[1][5][6]

-

Diazotization: p-Nitroaniline is converted into a highly reactive p-nitrobenzenediazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at a low temperature (0-5 °C) to ensure the stability of the diazonium salt.[5][6][7]

-

Azo Coupling: The electrophilic diazonium salt is then introduced to a solution of salicylic acid. The coupling reaction occurs where the diazonium ion attacks the electron-rich aromatic ring of the salicylic acid, which is activated by the hydroxyl group.[4][7] The reaction is typically performed in a slightly alkaline solution to deprotonate the salicylic acid's phenolic group, forming the more strongly activating phenolate ion, which enhances the coupling efficiency.[5] The coupling generally occurs at the para position relative to the hydroxyl group.[4]

The logical workflow for the synthesis and subsequent purification is outlined in the diagram below.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of this compound, compiled from established procedures.[6][8] Safety precautions, including the use of gloves and handling corrosive and toxic chemicals, should be strictly followed.[9]

Synthesis of this compound

This procedure is divided into two primary parts: the formation of the diazonium salt and the subsequent coupling reaction.

Part A: Preparation of p-Nitrobenzenediazonium Salt

-

In a suitable flask, dissolve 1.38 g of p-nitroaniline in a solution made from 3 mL of concentrated hydrochloric acid and 3 mL of water.[6] Gentle heating may be required to fully dissolve the amine.[9]

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.[7][8] It is crucial to maintain this low temperature throughout the process to prevent the decomposition of the diazonium salt.[5]

-

In a separate beaker, prepare a solution of 0.7 g of sodium nitrite (NaNO₂) in approximately 2-3 mL of water.[6][9]

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.[5][9] The formation of the diazonium salt is indicated by the reaction mixture. This cold diazonium salt solution should be used promptly in the next step.[8]

Part B: Azo Coupling with Salicylic Acid

-

In a separate beaker, dissolve 1.4 g of salicylic acid in 10 mL of a 2.5 M aqueous sodium hydroxide solution.[8] This creates the sodium salicylate salt, which is more reactive in the coupling reaction.

-

Cool this solution thoroughly in an ice bath to 0-5 °C.[8]

-

While maintaining the low temperature and stirring, slowly add the previously prepared cold diazonium salt solution to the cold salicylate solution.[8]

-

A brightly colored precipitate of this compound should form immediately.[9] Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the reaction goes to completion.[8]

-

After the reaction is complete, acidify the mixture by adding concentrated hydrochloric acid until the pH is approximately 3.[8] This ensures the complete precipitation of the product in its acidic form.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.[9]

-

Wash the collected solid with several portions of cold water to remove any inorganic salts and other water-soluble impurities.[8][9] Allow the crude product to air dry or dry in a desiccator.

Purification by Recrystallization

The crude product is purified to remove unreacted starting materials and side products. Recrystallization is a highly effective method for this purpose.[10]

-

Transfer the dried crude this compound to an Erlenmeyer flask.

-

Select an appropriate solvent for recrystallization. A mixture of glacial acetic acid and water is reported to be effective.[7][8]

-

Add the minimum amount of hot solvent to the flask required to completely dissolve the solid.[11]

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should occur as the solution cools and the solubility of the product decreases.[11]

-

To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.[11]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent or cold water to remove any residual mother liquor.[11]

-

Dry the final product completely. The pure form of this compound is a rust-colored or orange-brown solid.[1][2]

Data Presentation

The following tables summarize key quantitative data for the reactants and the final product.

Table 1: Reactant Properties and Stoichiometry

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Example Moles (for protocol) |

|---|---|---|---|

| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 0.010 |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.010 |

| Salicylic Acid | C₇H₆O₃ | 138.12 | 0.010 |

Table 2: this compound Product Characterization

| Property | Data | Reference |

|---|---|---|

| IUPAC Name | 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate | [1] |

| Chemical Formula | C₁₃H₉N₃O₅ | [1] |

| Molar Mass | 287.23 g/mol | [1] |

| Appearance | Rust-colored / Orange-brown solid | [1][2] |

| Melting Point | Decomposes at 265-275 °C |[8] |

Chemical Reaction Pathway Visualization

The chemical transformation from reactants to the final product is illustrated below.

References

- 1. Alizarine Yellow R - Wikipedia [en.wikipedia.org]

- 2. cameo.mfa.org [cameo.mfa.org]

- 3. Buy Alizarine Yellow R | 2243-76-7 | >98% [smolecule.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. bch.ro [bch.ro]

- 6. studypool.com [studypool.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis of Some New Azo Compounds of Salicylic Acid Derivatives and Determine Their In Vitro Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 9. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. m.youtube.com [m.youtube.com]

Alizarin Yellow A: A Technical Guide to Solubility and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and biological activities of Alizarin Yellow A, scientifically known as 2,3,4-Trihydroxybenzophenone. This document focuses on its solubility in aqueous and organic media, details relevant experimental methodologies, and explores its interactions with biological signaling pathways.

Core Topic: this compound (2,3,4-Trihydroxybenzophenone)

This compound, or 2,3,4-Trihydroxybenzophenone, is a hydroxylated benzophenone.[1] Unlike some other "Alizarin" compounds which are azo dyes, this compound belongs to the class of hydroxybenzophenones.[2] It is recognized for its potential as a UV filter, antioxidant, and its emerging role in neuroprotection and anti-inflammatory research.[3][4]

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in various experimental and formulation contexts. The following table summarizes the available quantitative and qualitative solubility data.

| Solvent | Solubility | Temperature (°C) | Method | Source |

| Water | 13.22 g/L | 24.99 | Not Specified | [1] |

| Ethanol | 2% (20 g/L) | Not Specified | Not Specified | [5] |

| Ethanol | See Figure 1 | 30 - 50 | Slow Evaporation | [6] |

Figure 1: Solubility Curve of 2,3,4-Trihydroxybenzophenone in Ethanol A study on the crystal growth of 2,3,4-Trihydroxybenzophenone provides a solubility curve in ethanol at various temperatures. The solubility increases with temperature, starting from approximately 2.8 g/100mL at 30°C and rising to about 4.5 g/100mL at 50°C.[6] Please refer to the original publication for the precise graph.

Experimental Protocol: Solubility Determination via Shake-Flask Method

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[7][8] The following protocol is a generalized procedure for determining the solubility of this compound.

Materials and Equipment

-

This compound (2,3,4-Trihydroxybenzophenone) powder

-

Solvent of interest (e.g., water, ethanol, buffer solutions)

-

Mechanical shaker or agitator with temperature control

-

Centrifuge

-

Validated analytical equipment for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Filters (e.g., 0.22 µm syringe filters)

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask. The excess solid should be visible to ensure that a saturated solution is achieved.

-

Equilibration: Place the flask in a mechanical shaker with constant agitation at a controlled temperature (e.g., 25°C or 37°C).[7] The solution should be agitated for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[7] It is recommended to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes significantly).[7]

-

Phase Separation: After equilibration, remove the flask and allow it to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, the sample can be centrifuged or filtered.[7] Filtration should be performed using a filter that does not bind the compound of interest.

-

Quantification: Carefully take an aliquot of the clear supernatant. Dilute the sample as necessary with the solvent to fall within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The experiment should be performed in triplicate to ensure accuracy.[7]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential therapeutic effects of this compound (2,3,4-Trihydroxybenzophenone), particularly its antioxidant and anti-neuroinflammatory properties.[3] A 2024 study demonstrated its protective effects in a mouse model of ischemic stroke, where it was found to suppress microglial activation.[3] Additionally, some benzophenone derivatives have been shown to exhibit estrogenic activity.[9]

The anti-inflammatory action of certain dihydroxybenzophenones has been linked to the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway, which in turn reduces the production of mitochondrial reactive oxygen species (mtROS) during lipopolysaccharide (LPS)-induced inflammation.[10] While this specific pathway has been detailed for a related compound, it provides a plausible mechanism for the observed anti-inflammatory effects of this compound.

Below is a conceptual diagram illustrating a potential anti-inflammatory signaling pathway for this compound, based on its known effects and the mechanisms of related benzophenones.

Caption: Potential anti-inflammatory mechanism of this compound.

This guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development involving this versatile compound.

References

- 1. 2,3,4-Trihydroxybenzophenone | 1143-72-2 [chemicalbook.com]

- 2. This compound | C13H10O4 | CID 70837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,3,4-Trihydroxybenzophenone | High-Purity Reagent [benchchem.com]

- 5. 2,3,4-Trihydroxybenzophenone - Safety Data Sheet [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. who.int [who.int]

- 8. scispace.com [scispace.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Alizarin Yellow A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizarin Yellow A is a term that has historically been associated with a class of azo dyes, primarily Alizarin Yellow R and Alizarin Yellow GG. These dyes are utilized across various scientific disciplines for their chromogenic properties, serving as pH indicators, colorimetric reagents for metal ion detection, and histological stains. This technical guide provides a comprehensive overview of the core photophysical properties of Alizarin Yellow R and Alizarin Yellow GG, with a focus on their absorption characteristics and the methodologies for their analysis. While the fluorescence properties of many dyes are a key area of interest, it is important to note that azo dyes, including the Alizarin Yellows, are generally characterized by very low to negligible fluorescence quantum yields due to efficient non-radiative decay pathways. This guide will present the available quantitative data, detail relevant experimental protocols, and provide visualizations of key processes.

Core Photophysical and Chemical Properties

The photophysical behavior of Alizarin Yellow R and Alizarin Yellow GG is dictated by their molecular structure, which features an azo group (-N=N-) connecting aromatic rings with hydroxyl and nitro functional groups. These structures give rise to their characteristic absorption in the visible spectrum and their sensitivity to environmental factors such as pH and the presence of metal ions.

Quantitative Data on Alizarin Yellow R and Alizarin Yellow GG

The following tables summarize the key photophysical and chemical data for Alizarin Yellow R and Alizarin Yellow GG.

Table 1: Physicochemical Properties

| Property | Alizarin Yellow R | Alizarin Yellow GG |

| Synonyms | Mordant Orange 1, 5-(p-Nitrophenylazo)salicylic acid | Mordant Yellow 1, 5-(m-Nitrophenylazo)salicylic acid |

| Chemical Formula | C₁₃H₉N₃O₅ | C₁₃H₈N₃NaO₅ |

| Molecular Weight | 287.23 g/mol (acid form) | 309.21 g/mol (sodium salt) |

| CAS Number | 2243-76-7 (acid form) | 584-42-9 |

Table 2: Absorption Properties

| Parameter | Alizarin Yellow R | Alizarin Yellow GG |

| λ_max_ (nm) | 389 nm[1] | 367 nm[2], 362 nm[3] |

| Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | ≥ 16,000 (at 380-390 nm in Methanol)[4] | ≥ 20,000 (at 359-365 nm) |

| pH-Dependent λ_max_ (nm) | 365 (LH₃⁺), 380 (LH₂), 390 (LH⁻), 520 (L²⁻) in ethanol-water[5] | π → π* at 260 nm, n → π* at 430 nm in acetonitrile[6] |

| pH Indicator Range | pH 10.1 (Yellow) to 12.0 (Red)[7][8] | pH 10.2 (Yellow) to 12.1 (Orange)[9] |

Table 3: Fluorescence Properties

| Parameter | Alizarin Yellow R | Alizarin Yellow GG |

| Emission Maximum (λ_em_) (nm) | Data not available | Data not available |

| Fluorescence Quantum Yield (Φ_f_) | Data not available (presumed to be very low) | Data not available (presumed to be very low) |

| Fluorescence Lifetime (τ_f_) (ns) | Data not available | Data not available |

Note on Fluorescence Data: Extensive literature searches did not yield specific quantitative fluorescence data (emission maxima, quantum yields, or lifetimes) for Alizarin Yellow R or Alizarin Yellow GG. Azo dyes are well-known to exhibit very low fluorescence quantum yields due to the efficient non-radiative decay of the excited state through processes such as rapid internal conversion and intersystem crossing, which are facilitated by the flexible azo linkage.

Experimental Protocols

This section details the methodologies for key experiments related to the characterization of the photophysical properties of Alizarin Yellow dyes.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum and molar extinction coefficient of an Alizarin Yellow dye.

Objective: To measure the absorption spectrum and calculate the molar extinction coefficient (ε) of Alizarin Yellow R or GG.

Materials:

-

Alizarin Yellow R or GG powder

-

Spectrophotometer grade solvent (e.g., methanol, ethanol, deionized water)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Visible spectrophotometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of the Alizarin Yellow dye and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 50 µM).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 200-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement: Starting with the most dilute solution, rinse and fill a cuvette with the sample. Record the absorption spectrum. Repeat for all concentrations.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max_).

-

Create a Beer-Lambert plot by plotting the absorbance at λ_max_ against the concentration of the dye.

-

Perform a linear regression on the data. The slope of the line will be the molar extinction coefficient (ε) in L·mol⁻¹·cm⁻¹.

-

Determination of pH Indicator Properties

This protocol describes how to determine the pKa and visual color transition range of an Alizarin Yellow dye.

Objective: To determine the pKa and the pH range of the color change for Alizarin Yellow R or GG.

Materials:

-

Alizarin Yellow dye stock solution

-

A series of buffer solutions with a wide range of known pH values (e.g., pH 2 to pH 13)

-

UV-Visible spectrophotometer

-

pH meter

-

Test tubes or a 96-well plate

Procedure:

-

Sample Preparation: To a set of test tubes or wells in a microplate, add a constant, small volume of the Alizarin Yellow stock solution. To each tube/well, add a specific buffer solution to achieve a range of pH values.

-

Visual Observation: Visually inspect and record the color of each solution at the different pH values.

-

Spectrophotometric Measurement: For each pH, record the full absorption spectrum.

-

Data Analysis:

-

Plot the absorbance at a specific wavelength (ideally the λ_max_ of either the acidic or basic form) as a function of pH.

-

The resulting titration curve will be sigmoidal. The pKa of the indicator is the pH at the inflection point of this curve.

-

The visual color transition range is the pH range over which the color change is observed.

-

Metal Ion Detection

This protocol provides a general method for using Alizarin Yellow R as a colorimetric sensor for the detection of metal ions.

Objective: To demonstrate the use of Alizarin Yellow R for the detection of a specific metal ion (e.g., Al³⁺ or Fe³⁺).

Materials:

-

Alizarin Yellow R solution

-

Stock solution of the metal ion of interest (e.g., AlCl₃ or FeCl₃)

-

Buffer solution to maintain an optimal pH for complex formation

-

UV-Visible spectrophotometer

Procedure:

-

Optimization of Conditions (if necessary): Determine the optimal pH for complex formation by measuring the absorbance of a mixture of the dye and metal ion at various pH values.

-

Titration Experiment:

-

Prepare a series of solutions containing a fixed concentration of Alizarin Yellow R and varying concentrations of the metal ion in the optimized buffer.

-

Allow the solutions to equilibrate.

-

-

Spectrophotometric Measurement: Record the absorption spectrum for each solution.

-

Data Analysis:

-

Observe the change in the absorption spectrum upon addition of the metal ion. This may include a shift in λ_max_ and a change in absorbance.

-

Plot the absorbance at the new λ_max_ of the complex against the metal ion concentration to generate a calibration curve. This curve can then be used to determine the concentration of the metal ion in an unknown sample.

-

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate some of the key logical relationships and workflows discussed in this guide.

Conclusion

Alizarin Yellow R and Alizarin Yellow GG are versatile azo dyes with well-characterized absorption properties that are highly sensitive to pH and the presence of metal ions. This makes them valuable tools in analytical chemistry. While their fluorescence is generally negligible, their strong chromogenic responses provide a solid foundation for a variety of colorimetric assays. The experimental protocols and data presented in this guide offer a framework for researchers and professionals to effectively utilize these dyes in their work. Further research into the ultrafast excited-state dynamics of these molecules could provide deeper insights into the mechanisms of their rapid non-radiative decay.

References

- 1. researchgate.net [researchgate.net]

- 2. The fluorescence regulation mechanism of the paramagnetic metal in a biological HNO sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A generalization of the Jablonski diagram to account for polarization and anisotropy effects in time-resolved experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. What is fluorescence quenching? | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. ossila.com [ossila.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alizarine Yellow R - Wikipedia [en.wikipedia.org]

- 9. ulm.edu [ulm.edu]

An In-Depth Technical Guide to the Mechanism of Action of Alizarin Yellow R as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizarin Yellow R, an azo dye, is a widely utilized pH indicator in analytical chemistry and various research applications. Its efficacy as an indicator is rooted in a fascinating interplay of protonation, deprotonation, and tautomerism, which results in distinct color changes across a specific pH range. This technical guide provides a comprehensive overview of the core mechanism of action of Alizarin Yellow R, detailing its chemical properties, acid-base equilibria, and the structural transformations that govern its chromophoric characteristics. The guide includes a summary of quantitative data, detailed experimental protocols for its characterization, and a visual representation of its pH-dependent signaling pathway.

Introduction

Alizarin Yellow R, systematically known as 5-((4-nitrophenyl)azo)salicylic acid, is a synthetic dye recognized for its utility as a pH indicator. Its molecular structure, featuring a salicylic acid moiety linked to a nitrophenyl group via an azo bridge, is central to its function. The presence of ionizable functional groups, specifically a carboxylic acid and a phenolic hydroxyl group, allows the molecule to exist in different protonated states depending on the pH of the surrounding medium. These changes in protonation alter the electronic conjugation of the molecule, leading to a shift in its maximum absorbance of light and a corresponding visible color change. This document serves as a technical resource for understanding and utilizing Alizarin Yellow R in a research setting.

Physicochemical Properties and Quantitative Data

Alizarin Yellow R is typically available as its sodium salt, a water-soluble orange-brown powder. The key physicochemical properties are summarized in the table below. The acid-base properties of Alizarin Yellow R are characterized by two primary pKa values, corresponding to the deprotonation of the carboxylic acid and the phenolic hydroxyl group. However, some studies suggest a more complex series of equilibria. It is important to note that reported pKa values can vary based on experimental conditions such as solvent and temperature.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₉N₃O₅ | |

| Molecular Weight | 287.23 g/mol | |

| pH Transition Range | pH 10.0 (Yellow) – 12.0 (Red) | |

| pKa₁ | 7.5 | |

| pKa₂ | 10.5 | |

| Alternate Reported pKa | 11.2 | |

| Absorption Maxima (λmax) | ||

| LH₃⁺ Form | 365 nm | |

| LH₂ Form | 380 nm | |

| LH⁻ Form | 390 nm | |

| L²⁻ Form | 520 nm |

Mechanism of Action as a pH Indicator

The color change of Alizarin Yellow R is a direct consequence of the structural changes it undergoes in response to varying pH. The molecule can exist in several forms, with the primary transition occurring in the alkaline range. The mechanism involves the deprotonation of the carboxylic acid and phenolic hydroxyl groups, as well as a likely azo-hydrazone tautomeric equilibrium.

At a neutral pH, Alizarin Yellow R exists predominantly in a form where the carboxylic acid is deprotonated, and the phenolic hydroxyl group is protonated. As the pH increases into the alkaline range (around its pKa₂), the phenolic hydroxyl group deprotonates. This deprotonation leads to an extension of the conjugated system of the molecule, resulting in a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance, which is perceived as a color change from yellow to red-orange.

The existence of an azo-hydrazone tautomerism further complicates the mechanism. In the hydrazone form, a proton from the phenolic hydroxyl group has migrated to one of the nitrogen atoms of the azo group. The equilibrium between the azo and hydrazone tautomers is also pH-dependent and contributes to the overall color change.

The following diagram illustrates the proposed signaling pathway of Alizarin Yellow R as a pH indicator, showing the sequential deprotonation and the azo-hydrazone tautomerism.

Caption: Signaling pathway of Alizarin Yellow R's pH-dependent color change.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pH indicator properties of Alizarin Yellow R.

Preparation of Alizarin Yellow R Indicator Solution

Objective: To prepare a stock solution of Alizarin Yellow R for use in titrations and spectrophotometric analysis.

Materials:

-

Alizarin Yellow R (sodium salt)

-

Deionized water

-

Ethanol (optional, for enhanced solubility)

-

500 mL volumetric flask

-

Analytical balance

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh 0.1 g of Alizarin Yellow R sodium salt using an analytical balance.

-

Transfer the powder to a 500 mL volumetric flask.

-

Add approximately 250 mL of deionized water to the flask.

-

If solubility is an issue, a small amount of ethanol (e.g., 5-10 mL) can be added to aid dissolution.

-

Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved.

-

Once dissolved, dilute the solution to the 500 mL mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Store the solution in a well-labeled, sealed container, protected from light.

Spectrophotometric Determination of pKa

Objective: To determine the pKa value(s) of Alizarin Yellow R using UV-Vis spectrophotometry.

Materials:

-

Alizarin Yellow R indicator solution (prepared as in 4.1)

-

A series of buffer solutions with known pH values spanning the range of 6 to 13 (e.g., phosphate and carbonate-bicarbonate buffers)

-

0.1 M HCl and 0.1 M NaOH solutions

-

UV-Vis spectrophotometer

-

pH meter

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions: Prepare a series of solutions with a constant concentration of Alizarin Yellow R in different buffer solutions. For each, pipette a fixed volume of the Alizarin Yellow R stock solution into a volumetric flask and dilute to the mark with the respective buffer solution.

-

Spectrophotometric Measurements:

-

Record the absorption spectrum of Alizarin Yellow R in a highly acidic solution (e.g., pH 1-2 with 0.1 M HCl) to obtain the spectrum of the fully protonated form (predominantly LH₂).

-

Record the absorption spectrum in a highly basic solution (e.g., pH 13 with 0.1 M NaOH) to obtain the spectrum of the fully deprotonated form (L²⁻).

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

Measure the absorbance of each of the buffered Alizarin Yellow R solutions at these two wavelengths.

-

-

Data Analysis:

-

Plot absorbance versus pH at the λmax of the basic form. The resulting graph should be a sigmoidal curve.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log([A_b - A] / [A - A_a]) where A is the absorbance of the indicator in the buffer solution, A_a is the absorbance in the acidic solution, and A_b is the absorbance in the basic solution.

-

The following diagram illustrates a typical experimental workflow for the spectrophotometric determination of pKa.

An In-depth Technical Guide to Alizarin Yellow Dyes: History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, chemical properties, and applications of Alizarin Yellow dyes, with a particular focus on Alizarin Yellow R and Alizarin Yellow GG. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize these compounds in their work.

Introduction and Historical Context

The development of synthetic dyes in the 19th century revolutionized the textile industry and laid the groundwork for modern organic chemistry. The journey of Alizarin Yellow dyes is intrinsically linked to the broader history of azo dyes, which became commercially significant after Peter Griess discovered the diazotization reaction in 1858.

While the parent compound, Alizarin, a vibrant red dye originally extracted from the madder root (Rubia tinctorum), was one of the first natural dyes to be synthesized in 1868, the Alizarin Yellows are synthetic azo dyes. They are not structurally related to Alizarin but were likely named for their use as mordant dyes, similar to Alizarin. The first azo mordant dye, Alizarin Yellow, was developed by R. Nietzki in 1887. These dyes are valued for their ability to form stable complexes with metal ions (mordants), which fix the dye to the fabric, enhancing its fastness properties.

The advent of synthetic dyes like the Alizarin Yellows provided a broader and more consistent color palette compared to their natural predecessors. Their development was part of a larger movement in the late 19th and early 20th centuries to create a wide range of synthetic colorants for the burgeoning textile and chemical industries.

Physicochemical Properties and Data

Alizarin Yellow R and Alizarin Yellow GG are the two most common dyes in this class. Their chemical structures and key physicochemical properties are summarized below for easy comparison.

Table 1: Physicochemical Properties of Alizarin Yellow Dyes

| Property | Alizarin Yellow R (Mordant Orange 1) | Alizarin Yellow GG (Mordant Yellow 3) |

| Chemical Structure | 5-((4-Nitrophenyl)azo)salicylic acid | 5-((3-Nitrophenyl)azo)salicylic acid |

| Image | ||

| CAS Number | 2243-76-7 (acid), 1718-34-9 (sodium salt)[1] | 584-42-9[2] |

| Molecular Formula | C₁₃H₉N₃O₅[1] | C₁₃H₉N₃O₅[2] |

| Molecular Weight | 287.23 g/mol (acid), 309.21 g/mol (sodium salt)[1] | 309.21 g/mol (sodium salt)[2] |

| Appearance | Rust-colored solid[1] | Yellow to orange to brown powder[2] |

| Solubility | Soluble in water and ethanol.[1] | Soluble in hot water, ethanol. Slightly soluble in cold water.[3] |

| UV-Vis λmax | 385 nm[4] | 359 nm[5] |

| pH Indicator Range | pH 10.1 (yellow) to 12.0 (red)[1] | pH 10.0 (yellow) to 12.0 (violet) |

Spectroscopic Data

While comprehensive, publicly available NMR data for these specific dyes is limited, the following provides a summary of key spectroscopic features.

Alizarin Yellow R (Mordant Orange 1):

-

FTIR: Key peaks would be expected for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching of the carboxylic acid (~1680-1710 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹), and C-N and C-O stretching in the fingerprint region. The aromatic C-H stretching would appear around 3000-3100 cm⁻¹.

Alizarin Yellow GG (Mordant Yellow 3):

-

FTIR: The FTIR spectrum of Alizarin Yellow GG shows characteristic peaks for the functional groups present.[6] A broad band corresponding to the O-H stretching of the carboxylic acid and phenolic hydroxyl groups is expected. Aromatic C-H stretching, C=O stretching of the carboxylic acid, and the characteristic N=N azo stretch would also be present.

Experimental Protocols

The synthesis of Alizarin Yellow dyes is a classic example of diazotization and azo coupling reactions. Below are detailed methodologies for the synthesis of Alizarin Yellow R.

Synthesis of Alizarin Yellow R

This synthesis involves a two-step process: the diazotization of p-nitroaniline and the subsequent coupling with salicylic acid.

Experimental Workflow for Alizarin Yellow R Synthesis

Caption: General workflow for the synthesis of Alizarin Yellow R.

Detailed Methodology:

-

Diazotization of p-Nitroaniline:

-

Dissolve a specific molar equivalent of p-nitroaniline in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite (in a slight molar excess) dropwise, ensuring the temperature remains below 5°C. The formation of the diazonium salt is indicated by a change in the solution's appearance.

-

-

Azo Coupling with Salicylic Acid:

-

In a separate beaker, dissolve a molar equivalent of salicylic acid in an aqueous solution of sodium hydroxide.

-

Cool this alkaline solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline salicylic acid solution with vigorous stirring. A colored precipitate of Alizarin Yellow R will form.

-

-

Isolation and Purification:

-

After the addition is complete, continue stirring the mixture in the ice bath for a period to ensure the reaction goes to completion.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a purified product.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Biological Activity and Toxicological Profile

The biological activity and toxicology of azo dyes are of significant interest to drug development professionals. The metabolism of these dyes can lead to the formation of aromatic amines, some of which are known to be carcinogenic.

Metabolism of Alizarin Yellow Dyes:

The primary metabolic pathway for azo dyes in mammals involves the reductive cleavage of the azo bond (-N=N-) by azoreductases. These enzymes are present in the liver and, more significantly, in the microflora of the gastrointestinal tract.[7][8]

For Alizarin Yellow dyes, this reductive cleavage would result in the formation of the corresponding aminophenol and an aminonitrobenzene derivative. Specifically:

-

Alizarin Yellow R would be metabolized to 2-amino-4-hydroxybenzoic acid and p-nitroaniline.

-

Alizarin Yellow GG would be metabolized to 2-amino-4-hydroxybenzoic acid and m-nitroaniline.

Proposed Metabolic Pathway of Alizarin Yellow Dyes

Caption: Proposed metabolic pathway of Alizarin Yellow dyes in mammals.

Toxicological Assessment Workflow:

A general workflow for assessing the toxicity of azo dyes such as Alizarin Yellows is presented below. This workflow highlights the key stages of evaluation, from initial in vitro screening to more complex in vivo studies.

Experimental Workflow for Azo Dye Toxicity Assessment

References

- 1. Alizarine Yellow R - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Mordant Orange 1 Alizarin Yellow R CAS No. 2243-76-7 [alfachemch.com]

- 4. Alizarin Yellow R SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. CI 14025, Alizarin Yellow GG, Mordant Yellow 1, LC - CAMEO [cameo.mfa.org]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of azo dyes: implication for detoxication and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to the Spectroscopic Data of Alizarin Yellow A and Related Compounds

Introduction

The nomenclature surrounding "Alizarin Yellow A" presents a notable ambiguity in chemical literature and commercial databases. While formally identified as 2,3,4-Trihydroxybenzophenone by PubChem, the common name "Alizarin Yellow" is frequently associated with azo dyes, specifically Alizarin Yellow R and Alizarin Yellow GG. This guide aims to provide a comprehensive overview of the available spectroscopic data for all three compounds to clarify this ambiguity for researchers, scientists, and drug development professionals.

Compound Identification and Chemical Structures

To address the ambiguity, this guide will present data for the following three distinct compounds:

-

This compound (2,3,4-Trihydroxybenzophenone): A benzophenone derivative.

-

Alizarin Yellow R: An azo dye and a derivative of salicylic acid.

-

Alizarin Yellow GG: An azo dye, also known as Mordant Yellow 1.

The chemical structures of these compounds are presented below:

This compound (2,3,4-Trihydroxybenzophenone)

-

Molecular Formula: C₁₃H₁₀O₄

-

IUPAC Name: (2,3,4-trihydroxyphenyl)(phenyl)methanone

Alizarin Yellow R

-

Molecular Formula (sodium salt): C₁₃H₈N₃NaO₅

-

IUPAC Name (sodium salt): Sodium 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate

Alizarin Yellow GG

-

Molecular Formula (sodium salt): C₁₃H₈N₃NaO₅

-

IUPAC Name (sodium salt): Sodium 2-hydroxy-5-[(3-nitrophenyl)diazenyl]benzoate

Spectroscopic Data

The following sections provide available UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopic data for the three compounds.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a key technique for characterizing these compounds, particularly the azo dyes, due to their chromophoric nature.

| Compound | Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) | Reference |

| This compound | Not specified | Data not available | Data not available | |

| (2,3,4-Trihydroxybenzophenone) | ||||

| Alizarin Yellow R | Methanol | 385 | ≥ 16000 L·mol⁻¹·cm⁻¹ | [1] |

| Water (pH dependent) | Varies | Not specified | ||

| pH 10.1 | Yellow color | Not specified | ||

| pH 12.0 | Red color | Not specified | ||

| Absorbance Peak | 389 | Not specified | [2][3] | |

| Alizarin Yellow GG | Water | 367 | Not specified | [4] |

| Absorbance | 359 | Not specified | [5] |

A general protocol for obtaining the UV-Vis spectrum of an azo dye is as follows:

-

Solvent Selection: Choose a suitable solvent in which the compound is soluble and that does not absorb in the spectral region of interest (typically 200-800 nm). Common solvents include ethanol, methanol, and deionized water.

-

Solution Preparation: Prepare a stock solution of the dye of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (e.g., 5 x 10⁻⁵ M)[6].

-

Instrumentation: Use a calibrated UV-Visible spectrophotometer.

-

Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-700 nm)[6].

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). If quantitative analysis is required, ensure the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of these compounds.

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| This compound | DMSO-d₆ | Data not available | Data not available | Data not available | Data not available | |

| (2,3,4-Trihydroxybenzophenone) | ||||||

| Alizarin Yellow R | Data not available | Data not available | Data not available | Data not available | Data not available | |

| Alizarin Yellow GG | Data not available | Data not available | Data not available | Data not available | Data not available |

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| This compound | Data not available | Data not available | |

| (2,3,4-Trihydroxybenzophenone) | |||

| Alizarin Yellow R | Data not available | Data not available | |

| Alizarin Yellow GG | Data not available | Data not available |

A general protocol for obtaining the NMR spectrum of an organic compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)[7].

-

Filtration: Filter the solution into a clean NMR tube.

-

Internal Standard: An internal standard such as tetramethylsilane (TMS) may be added for referencing the chemical shifts to 0 ppm.

-

Instrumentation: Place the NMR tube into the spectrometer.

-

Data Acquisition:

-

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent.

-

Shimming: The magnetic field homogeneity is optimized to obtain sharp spectral lines.

-

Pulse Sequence: A standard pulse sequence for ¹H or ¹³C NMR is executed.

-

Acquisition: The free induction decay (FID) signal is recorded.

-

-

Data Processing:

-

Fourier Transform: The FID is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak is integrated to determine the relative number of protons.

-

Referencing: The chemical shift axis is referenced to the internal standard.

-

Biological Activity and Experimental Workflows

Biological Activities

-

This compound (2,3,4-Trihydroxybenzophenone): This compound has been identified as a UV filter with estrogenic activity. It also acts as a quorum sensing inhibitor and a tyrosinase inhibitor[1][8]. Research has also suggested its potential in treating transient cerebral ischemic stroke due to its antioxidant and anti-neuroinflammatory properties[9].

-

Alizarin Yellow R and GG: These compounds are primarily used as pH indicators and biological stains in histology and microbiology[2][10][11].

Signaling Pathways and Workflows

The following diagram illustrates a proposed degradation pathway for Alizarin Yellow GG when subjected to ultrasonic irradiation. This represents a typical experimental workflow for studying the degradation of azo dyes.

Caption: Proposed degradation pathway of Alizarin Yellow GG.

This diagram illustrates the workflow for investigating the biological activities of this compound (2,3,4-Trihydroxybenzophenone).

Caption: Workflow for investigating biological activities.

The following diagram illustrates the logical workflow of using Alizarin Yellow R or GG as a pH indicator.

Caption: Workflow for pH indication using Alizarin Yellow.

References

- 1. 2,3,4-Trihydroxybenzophenone | 1143-72-2 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Absorption [Alizarin Yellow R] | AAT Bioquest [aatbio.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. Alizarin(72-48-0) 1H NMR [m.chemicalbook.com]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Alizarin yellow GG, Acid-base indicator (CAS 584-42-9) | Abcam [abcam.com]

An In-depth Technical Guide to Alizarin Yellow A Derivatives and Analogues in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research landscape surrounding Alizarin Yellow A and its analogues. It delves into their synthesis, biological activities, and mechanisms of action, with a particular focus on their potential in cancer research and enzyme inhibition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Structures and Physicochemical Properties

This compound, also known as 2,3,4-Trihydroxybenzophenone, and its related azo dye analogue, Alizarin Yellow R, form the foundational scaffolds for a range of derivatives explored in research. The core structure of this compound is a benzophenone substituted with three hydroxyl groups, while Alizarin Yellow R is an azo dye derived from the coupling of 4-nitroaniline and salicylic acid. The physicochemical properties of these parent compounds are summarized below.

| Property | This compound | Alizarin Yellow R |

| IUPAC Name | Phenyl(2,3,4-trihydroxyphenyl)methanone | 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid |

| Molecular Formula | C₁₃H₁₀O₄ | C₁₃H₉N₃O₅ |

| Molecular Weight | 230.22 g/mol | 287.23 g/mol |

| CAS Number | 1143-72-2 | 2243-76-7 |

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound analogues and related azo dyes typically involves multi-step chemical reactions. Below are generalized protocols for the synthesis of the parent compounds, which can be adapted for the creation of various derivatives.

General Protocol for the Synthesis of Alizarin Azo Dyes

A common method for synthesizing azo dyes like Alizarin Yellow R and its analogues is through a diazo coupling reaction.[1]

Step 1: Diazotization of an Aromatic Amine

-

Dissolve the primary aromatic amine (e.g., a substituted aniline) in a solution of a strong acid, such as hydrochloric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the amine solution while maintaining the low temperature.

-

Stir the reaction mixture for a short period to ensure the complete formation of the diazonium salt.

Step 2: Coupling with a Phenolic Compound

-

Dissolve the coupling agent, typically a phenol or a naphthol derivative (e.g., salicylic acid for Alizarin Yellow R), in an alkaline solution, such as aqueous sodium hydroxide.

-

Cool this solution in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring.

-

The azo dye will precipitate out of the solution.

-

Collect the precipitate by filtration, wash it with cold water, and then dry it.

-

The crude product can be further purified by recrystallization from a suitable solvent.[2]

Synthesis of Alizarin Derivatives

The synthesis of alizarin and its derivatives can be achieved through various methods, including the Friedel-Crafts acylation.[3]

Stage 1: Friedel-Crafts Acylation

-

A mixture of anhydrous aluminum chloride (AlCl₃) and sodium chloride (NaCl) is heated to form a molten salt bath.

-

A homogenous mixture of phthalic anhydride and a substituted catechol is added to the molten salt.

-

The reaction temperature is gradually increased and maintained for several hours.

Stage 2: Hydrolysis and Purification

-

The reaction mixture is cooled, and a solution of hydrochloric acid is added.

-

The mixture is then refluxed.

-

After cooling, the product is extracted with an organic solvent like ethyl acetate.

-

The crude product is then purified using column chromatography.[3]

Biological Activities and Quantitative Data

Research into this compound derivatives and analogues has primarily focused on their potential as anticancer agents and enzyme inhibitors.

Anticancer Activity

Alizarin and its derivatives have demonstrated cytotoxic and pro-apoptotic effects against various cancer cell lines.[4][5] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.

Table 1: Cytotoxicity of Alizarin and its Analogues against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Alizarin | Pancreatic Cancer (PANC-1) | ~20-40 (concentration dependent) | [6] |

| Alizarin | Pancreatic Cancer (MIA PaCa-2) | ~20-40 (concentration dependent) | [6] |

| Alizarin | Breast Cancer (MCF-7) | 31.6 | [4] |

| Alizarin | Breast Cancer (MDA-MB-231) | 47.3 | [4] |

| Alizarin Derivative (Mo complex) | Breast Cancer (MCF-7) | 25.48 µg/mL | [7] |

| Alizarin Derivative (Ligand) | Breast Cancer (MCF-7) | 49.86 µg/mL | [7] |

| Alizarin Derivative (Cu complex) | Breast Cancer (MCF-7) | 123.8 µg/mL | [7] |

Enzyme Inhibition

Alizarin and related anthraquinones have been investigated for their ability to inhibit various enzymes.

Table 2: Enzyme Inhibitory Activity of Alizarin and Related Compounds

| Compound | Enzyme | Activity | Reference |

| Alizarin | Acetylcholinesterase | Inhibitory activity observed | [8] |

| Alizarin | Butyrylcholinesterase | Inhibitory activity observed | [8] |

| Alizarin | Tyrosinase | Inhibitory activity observed | [8] |

| Alizarin | α-Amylase | Inhibitory activity observed | [8] |

| Alizarin | α-Glucosidase | Inhibitory activity observed | [8] |

| Quinalizarin | Casein Kinase 2 (CK2) | Potent inhibitor (Ki = 0.058 µM) | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative or analogue for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-